

# A Comparative Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis of Tiglaldehyde

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## Compound of Interest

Compound Name: Tiglaldehyde

Cat. No.: B044138

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This guide provides a detailed comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **tiglaldehyde**, a key  $\alpha,\beta$ -unsaturated aldehyde. For contextual understanding and to offer a broader perspective for researchers working with similar compounds, we have included comparative data for two analogous  $\alpha,\beta$ -unsaturated aldehydes: crotonaldehyde and acrolein. The information presented herein, including tabulated spectral data and standardized experimental protocols, is intended to aid in the structural elucidation and quality assessment of these compounds.

## Comparative Spectral Data

The following tables summarize the experimentally determined  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) in parts per million (ppm) for **tiglaldehyde**, crotonaldehyde, and acrolein. The data is presented to facilitate a clear comparison of the spectral features of these structurally related aldehydes.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm)

Compound	Aldehydic Proton (CHO)	Vinylic Proton ( $\alpha$ -C)	Vinylic Proton ( $\beta$ -C)	Methyl Protons (CH <sub>3</sub> )
Tiglaldehyde	9.38	-	6.42 (q)	2.09 (d), 1.78 (s)
Crotonaldehyde	9.49 (d)	6.13 (dq)	6.87 (dq)	1.93 (dd)
Acrolein	9.47 (d)	6.29 (dd)	6.12 (dd), 5.94 (dd)	-

Solvent: CDCl<sub>3</sub>. Coupling constants (J) are not included in this table for brevity but are crucial for detailed structural analysis.

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm)

Compound	Carbonyl Carbon (C=O)	$\alpha$ -Carbon	$\beta$ -Carbon	Methyl Carbon (CH <sub>3</sub> )
Tiglaldehyde	195.1	137.9	154.2	14.5, 9.4
Crotonaldehyde	193.8	132.8	152.7	18.2
Acrolein	193.3	136.1	136.8	-

Solvent: CDCl<sub>3</sub>

## Experimental Protocol for NMR Analysis

The following is a generalized procedure for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra for small organic molecules like **tiglaldehyde** and its analogues.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the analyte.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.

- For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), should be added. TMS also serves as the chemical shift reference (0.00 ppm).
- Transfer the solution into a clean, dry 5 mm NMR tube.

## 2. NMR Spectrometer Setup:

- The data presented in this guide was acquired on a 400 MHz NMR spectrometer.
- The spectrometer is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.

## 3. $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

## 4. $^{13}\text{C}$ NMR Acquisition Parameters:

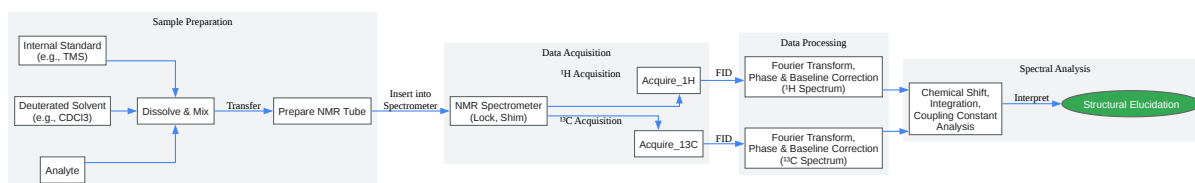
- Pulse Program: Standard single-pulse sequence with proton decoupling.
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more, as the  $^{13}\text{C}$  nucleus is significantly less abundant and less sensitive than  $^1\text{H}$ .

## 5. Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the internal standard (TMS).

## NMR Spectral Analysis Workflow

The following diagram illustrates the general workflow for the analysis of NMR spectra, from sample preparation to structural elucidation.



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